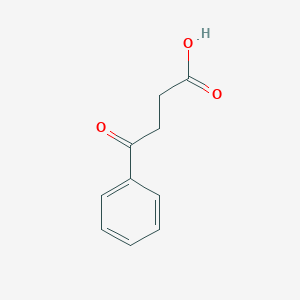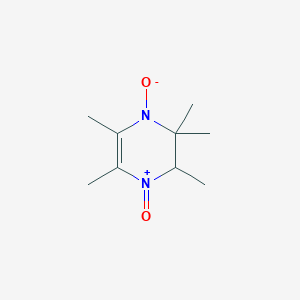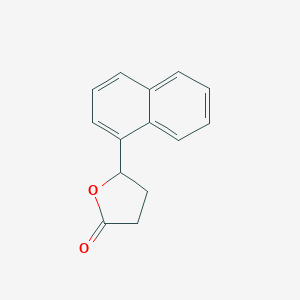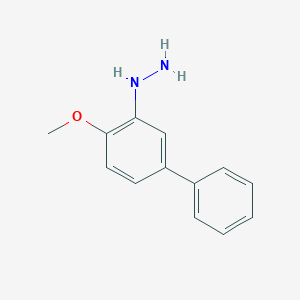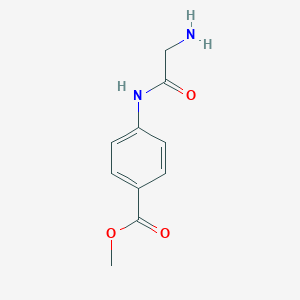
4-(Glycylamino)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(glycylamino)benzoate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21. It is a derivative of benzoic acid and is used primarily in proteomics research .
Applications De Recherche Scientifique
Methyl 4-(glycylamino)benzoate is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and peptide coupling reactions.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(glycylamino)benzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of a glycyl group through a peptide coupling reaction. The reaction conditions typically include:
Esterification: 4-aminobenzoic acid is reacted with methanol in the presence of sulfuric acid at elevated temperatures.
Peptide Coupling: The esterified product is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of Methyl 4-(glycylamino)benzoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Using large reactors to mix 4-aminobenzoic acid and methanol with sulfuric acid.
Automated Peptide Coupling: Utilizing automated systems to introduce the glycyl group efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(glycylamino)benzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted benzoates depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of Methyl 4-(glycylamino)benzoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in peptide synthesis and modification. The compound’s ester group can be hydrolyzed by esterases, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: Lacks the glycyl group, making it less versatile in peptide synthesis.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Methyl 4-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
Methyl 4-(glycylamino)benzoate is unique due to its combination of an ester group and a glycylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly useful in peptide synthesis and modification .
Propriétés
IUPAC Name |
methyl 4-[(2-aminoacetyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMIMCDRIBQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

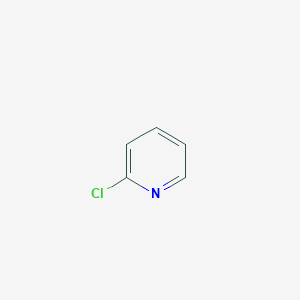
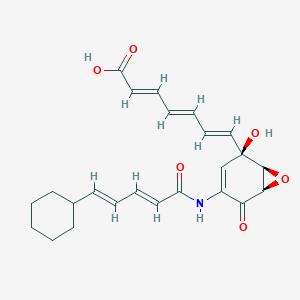

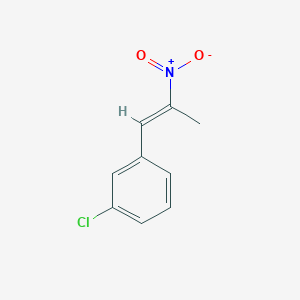
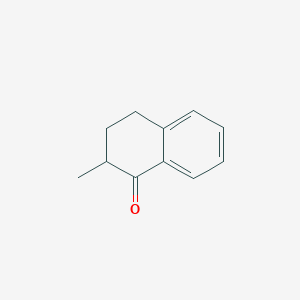
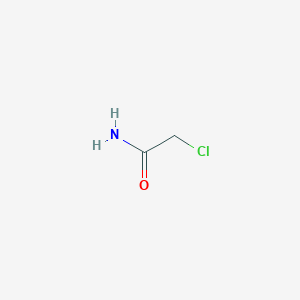

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
